molecular formula C12H22O6 B1610742 Di-sec-butyl tartrate CAS No. 71888-53-4

Di-sec-butyl tartrate

Cat. No.: B1610742
CAS No.: 71888-53-4
M. Wt: 262.3 g/mol
InChI Key: JLGAZDKLNOHWJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di-sec-butyl tartrate is a di-ester of tartaric acid and sec-butanol. It is a chiral compound, meaning it has non-superimposable mirror images, which makes it useful in various applications, particularly in the field of chiral separation. The compound has the chemical formula C12H22O6 and a molecular weight of 262.3 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-sec-butyl tartrate can be synthesized through the esterification of tartaric acid with sec-butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes where tartaric acid and sec-butanol are fed into a reactor with an acid catalyst. The reaction mixture is then distilled to separate the ester product from unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Di-sec-butyl tartrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diacids, while reduction can produce diols .

Mechanism of Action

The mechanism by which di-sec-butyl tartrate exerts its effects is primarily through its chiral nature. It interacts with other chiral molecules, facilitating their separation or synthesis. The molecular targets and pathways involved include interactions with chiral centers in other molecules, leading to selective binding and separation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-sec-butyl tartrate is unique due to its specific chiral properties and the use of sec-butanol, which imparts different physical and chemical properties compared to its analogs. This makes it particularly useful in applications requiring specific chiral interactions .

Properties

IUPAC Name

dibutan-2-yl 2,3-dihydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O6/c1-5-7(3)17-11(15)9(13)10(14)12(16)18-8(4)6-2/h7-10,13-14H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGAZDKLNOHWJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)C(C(C(=O)OC(C)CC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70992589
Record name Dibutan-2-yl 2,3-dihydroxybutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70992589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71888-53-4
Record name Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, bis(1-methylpropyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71888-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di-sec-butyl tartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071888534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibutan-2-yl 2,3-dihydroxybutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70992589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-sec-butyl tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.199
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Di-sec-butyl tartrate
Reactant of Route 2
Reactant of Route 2
Di-sec-butyl tartrate
Reactant of Route 3
Reactant of Route 3
Di-sec-butyl tartrate
Reactant of Route 4
Reactant of Route 4
Di-sec-butyl tartrate
Reactant of Route 5
Reactant of Route 5
Di-sec-butyl tartrate
Reactant of Route 6
Di-sec-butyl tartrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.